4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C11H9ClN2S and its molecular weight is 236.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research on related pyrazole compounds has focused on their synthesis and structural characterization. For example, a study conducted by Kariuki et al. (2021) synthesized isostructural compounds with similar molecular frameworks, demonstrating the high yields and structural integrity achievable through specific crystallization techniques (Kariuki, B., Abdel-Wahab, B. F., & El‐Hiti, G., 2021). This research underlines the potential for creating compounds with defined molecular geometries, which is critical for their application in various scientific fields.
Molecular Docking and Quantum Chemical Calculations
Advanced studies have applied molecular docking and quantum chemical calculations to understand the interaction of pyrazole derivatives with biological molecules and their electronic and structural properties. Viji et al. (2020) explored the molecular structure, spectroscopic data, and biological effects of a similar pyrazole derivative, providing insights into its potential pharmacological applications through molecular docking results (Viji, A., Balachandran, V., Babiyana, S., Narayana, B., & Vinutha V. Saliyan, 2020). Such studies are crucial for the development of new drugs and understanding their mechanism of action at the molecular level.
Antimicrobial and Antitumor Potential
Several compounds synthesized from pyrazole derivatives have demonstrated significant antimicrobial and antitumor activities. Research by Gomha et al. (2016) on a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety showed promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, S. M., Edrees, M. M., & Altalbawy, Farag M. A., 2016). These findings highlight the therapeutic potential of pyrazole derivatives in treating various types of cancer.
Antioxidant Properties
The antioxidant properties of pyrazole derivatives have also been explored, with some compounds showing potent antioxidant activities. For instance, Prabakaran et al. (2021) synthesized chalcone derivatives from a reaction involving a pyrazole carbaldehyde, which demonstrated potential as antioxidants (Prabakaran, G., Manivarman, S., & Bharanidharan, M., 2021). These compounds could play a significant role in mitigating oxidative stress-related diseases.
Fluorescent Properties for Sensing and Imaging
The fluorescent properties of certain pyrazole derivatives make them suitable for applications in sensing and imaging. Ibrahim et al. (2016) synthesized and characterized two new pyrazoline derivatives, investigating their fluorescence emissions in different solvents (Ibrahim, M., Al‐Refai, M., Ayub, K., & Ali, B. F., 2016). Such properties are valuable for the development of fluorescent probes and sensors.
Properties
IUPAC Name |
4-(chloromethyl)-1-prop-2-ynyl-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-2-5-14-8-9(7-12)11(13-14)10-4-3-6-15-10/h1,3-4,6,8H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFCNKFOWHUWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C(=N1)C2=CC=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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